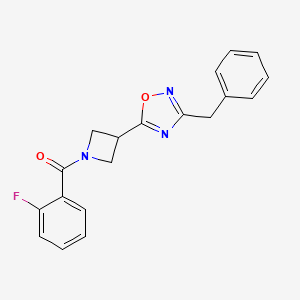
(3-(3-苄基-1,2,4-恶二唑-5-基)氮杂环丁烷-1-基)(2-氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone: is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a fluorophenyl group
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for antimicrobial, antiviral, and anticancer activities.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Compounds containing 1,2,4-oxadiazole have been utilized in a wide range of applications, including as an essential part of the pharmacophore in medicinal chemistry .
Mode of Action
The exact mode of action of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Action Environment
Such factors can significantly affect the properties and activities of 1,2,4-oxadiazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the 2-fluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include amine derivatives of the oxadiazole ring.
- Substitution products include various substituted fluorophenyl derivatives.
相似化合物的比较
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-chlorophenyl)methanone: Chlorine instead of fluorine, affecting reactivity and biological activity.
Uniqueness:
- The specific positioning of the fluorine atom in (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone can significantly influence its electronic properties and interactions with biological targets, potentially leading to unique therapeutic effects.
This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.
属性
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNABVCVPCLCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)

![2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2565386.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2565390.png)

![N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2565394.png)



![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2565398.png)
![N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2565399.png)


